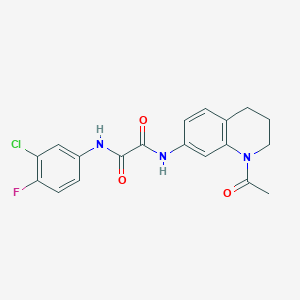

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

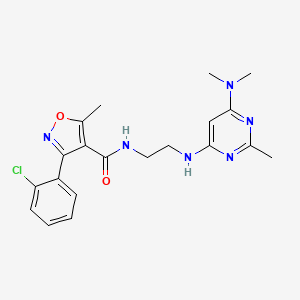

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is a chemical compound with the molecular formula C13H12Cl2N4S . It has an average mass of 327.232 Da and a monoisotopic mass of 326.015961 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H12Cl2N4S . This indicates that it contains 13 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 4 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications

Cross-linking Applications in Fibers

A study by Renfrew and Phillips (2003) explored the use of 2,4-Dichloro-6-(β-sulphatoethylsulphonyl)anilino-s-triazine as a cross-linking agent to enhance the wet abrasion resistance of Lyocell fibers. This agent, notable for its poor water solubility, undergoes a solution phase before reacting with fibers, suggesting its utility in textile manufacturing and material science for producing more durable fabrics Renfrew & Phillips, 2003.

Coordination Chemistry and Supramolecular Interactions

Costa et al. (2010) designed triazine-based ligands to explore anion-π and lone pair-π interactions in their coordination compounds. The study revealed the solid-state structures composed of supramolecular networks, highlighting the significance of triazine derivatives in developing new materials with specific electronic or structural properties Costa et al., 2010.

Anticancer Activity of Triazine Derivatives

Saad and Moustafa (2011) synthesized a series of S-glycosyl and S-alkyl derivatives of triazinone, evaluating their anticancer activities. Significant cytotoxic activities against different cancer cell lines were observed, indicating the potential of triazine derivatives in medicinal chemistry for cancer treatment Saad & Moustafa, 2011.

Synthesis and Structural Analysis of Triazine Derivatives

Mojzych et al. (2007) discussed the synthetic utility of 1,2,4-triazine oximes in organic synthesis, which can serve as intermediates for the synthesis of various pharmacologically active compounds. The study emphasizes the role of triazine derivatives in the synthesis of compounds with potential therapeutic applications Mojzych et al., 2007.

properties

IUPAC Name |

3,4-dichloro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4S/c1-8-12(17-13(20-2)19-18-8)5-6-16-9-3-4-10(14)11(15)7-9/h3-7,16H,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEXCLVRAWQHIT-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SC)C=CNC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SC)/C=C/NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2611395.png)

![4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine](/img/structure/B2611397.png)

![Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone](/img/structure/B2611398.png)

![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide](/img/structure/B2611405.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2611407.png)

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B2611408.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2611415.png)